![molecular formula C16H26N4O3 B2509181 Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate CAS No. 1223000-64-3](/img/structure/B2509181.png)
Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate, commonly known as CPP-115, is a derivative of a compound called vigabatrin. CPP-115 has been found to have potential therapeutic benefits for a range of neurological and psychiatric disorders, including addiction, epilepsy, and anxiety. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in regulating the levels of GABA in the brain.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research has explored the microwave-assisted synthesis of hybrid molecules incorporating piperazine derivatives, highlighting the compound's role in creating potential antimicrobial agents. For example, derivatives have been synthesized with antimicrobial, antilipase, and antiurease activities, demonstrating good to moderate effectiveness against various microorganisms, with some compounds also showing potential for enzyme inhibition (Başoğlu et al., 2013).
Chemical Reactions and Derivatives Synthesis
Investigations into the chemistry of iminofurans and the decyclization of specific ethyl carboxylates by secondary amines have yielded N,N′-disubstituted piperazine derivatives, showcasing the compound's versatility in chemical reactions and synthesis processes (Vasileva et al., 2018).
Antimicrobial Activity of Triazole Derivatives
The synthesis of triazole derivatives from ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates has been conducted, highlighting the antimicrobial potential of these compounds. This research indicates that Mannich bases derived from these processes showed significant activity against test microorganisms, suggesting the usefulness of piperazine derivatives in developing new antimicrobial agents (Fandaklı et al., 2012).
Characterization and Biological Evaluation of Piperazine Derivatives
Further studies on piperazine derivatives, such as the synthesis and characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have contributed to our understanding of their structural properties and potential biological activities. These compounds have been found to exhibit moderate antibacterial and antifungal activities, demonstrating their relevance in medicinal chemistry (Kulkarni et al., 2016).
Atom Economical Synthesis and Medicinal Prospects
The atom economical synthesis of medicinally promising derivatives, such as ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate, via a Michael addition–cyclization reaction, underscores the compound's role in creating therapeutically relevant molecules. Such research points to the ongoing exploration of piperazine derivatives in drug discovery and development (Boominathan et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as piperazine derivatives have been known to interact with a wide range of biological targets, including enzymes, receptors, and other proteins .
Mode of Action
It is known that piperazine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Biochemical Pathways
Piperazine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds, which can influence the pharmacokinetic properties of the compound .
Result of Action
Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
properties
IUPAC Name |
ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-2-23-15(22)20-10-8-19(9-11-20)12-14(21)18-16(13-17)6-4-3-5-7-16/h2-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAPEPFOMJAAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)
![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)
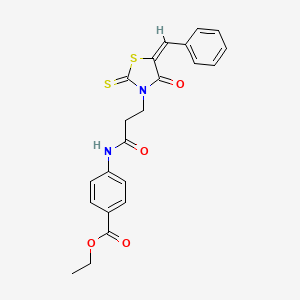
![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)
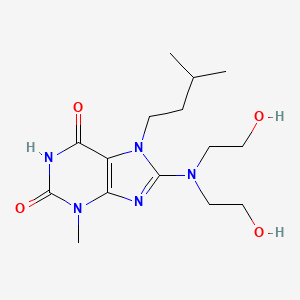
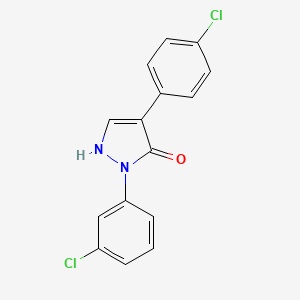

![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)
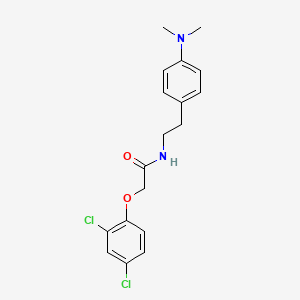
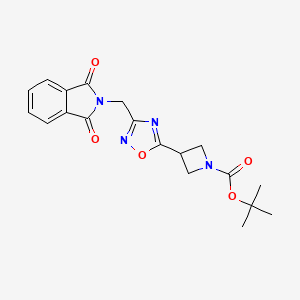
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)